N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. This interaction can lead to the modulation of various pathways, such as enzyme inhibition or receptor activation, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-h]isoquinoline derivatives and sulfonamide-containing molecules. Examples include:
- Pyrrolo[3,2-h]isoquinoline derivatives with different substituents
- Sulfonamide-containing compounds with varying functional groups
Uniqueness
The uniqueness of (Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N4O6S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O6S/c1-27(2)35(31,32)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(29)22(18)26-34-20-9-11-33-24(20)30/h4-7,12,16,19-20H,8-11,13H2,1-3H3,(H,25,26,29) |
InChI Key |
QEHGCQJLOZOLSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC5CCOC5=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.